molecular formula C16H5N5O6 B1171611 Ac-Trp-Oh CAS No. 1218-34-3

Ac-Trp-Oh

Cat. No.: B1171611
CAS No.: 1218-34-3
InChI Key:
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Description

N-Acetyl-L-tryptophan, commonly referred to as Ac-Trp-OH, is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its role as a substance P NK1 tachykinin receptor antagonist and is also used as a competitive inhibitor to identify, differentiate, and characterize tryptophanase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-tryptophan can be synthesized through the acetylation of tryptophan. The process involves the reaction of tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of N-Acetyl-L-tryptophan follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-L-tryptophan exerts its effects primarily through its role as a substance P NK1 tachykinin receptor antagonist. By binding to these receptors, it inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. This mechanism is beneficial in reducing brain edema and improving neurological outcomes in conditions such as traumatic brain injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophan is unique due to its specific interaction with the NK1 tachykinin receptor, which is not observed with other acetylated amino acids. This specificity makes it particularly valuable in neurological research and therapeutic applications .

Properties

CAS No.

1218-34-3

Molecular Formula

C16H5N5O6

Molecular Weight

0

Origin of Product

United States

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